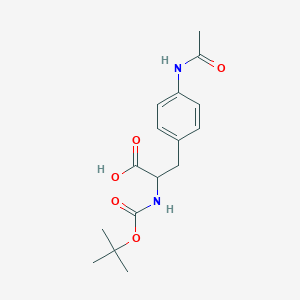

N-Boc-4-acetamido-L-phenylalanine

Description

Contextualizing N-Boc-L-Phenylalanine Derivatives in Amino Acid Chemistry

In the synthesis of peptides, the strategic use of protecting groups is fundamental to prevent unintended reactions at the reactive amino and carboxyl termini of amino acids. The tert-butoxycarbonyl (Boc) group has become a cornerstone in this area, serving as a highly effective and widely used protecting group for the α-amino function of amino acids. orgsyn.org Its popularity stems from its stability under various coupling conditions and its facile removal under mild acidic conditions, which preserves the integrity of the growing peptide chain. orgsyn.orgchemicalbook.com

N-Boc-L-phenylalanine derivatives are a class of compounds where the amino group of L-phenylalanine is protected by the Boc group. chemicalbook.comofferchems.com These derivatives are essential monomers in both solution-phase and solid-phase peptide synthesis (SPPS). chemicalbook.comnih.govsigmaaldrich.com The general synthesis of N-Boc-amino acids, including N-Boc-L-phenylalanine, is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. orgsyn.orgnih.gov This method is known for its high yield and operational simplicity. orgsyn.org

The versatility of this class of compounds is demonstrated by the wide array of available derivatives, where the phenyl ring is further modified to introduce specific functionalities. chemicalbook.com Examples include N-Boc-4-nitro-L-phenylalanine and N-Boc-4-amino-L-phenylalanine, which are used to introduce reactive handles or to modulate the electronic properties of the side chain. sigmaaldrich.comnih.gov Deuterium-labelled variants, such as L-Phenylalanine-N-t-Boc-[ring-d5], are also synthesized for use in metabolic studies and as internal standards in mass spectrometry.

The Significance of Para-Functionalized Phenylalanine in Peptide and Medicinal Chemistry

The modification of amino acid side chains is a critical strategy in medicinal chemistry for the development of novel therapeutics with improved efficacy, stability, and selectivity. Phenylalanine, with its aromatic phenyl ring, is an ideal candidate for such modifications through C-H functionalization or by starting from pre-functionalized precursors. acs.org Introducing functional groups onto the phenyl ring can profoundly alter the parent molecule's physicochemical properties, including its acidity, basicity, hydrophobicity, and molecular conformation. nih.gov

Functionalization at the para-position of the phenylalanine ring is particularly significant. This position is sterically accessible and modifications here can directly influence interactions with biological targets like enzymes and receptors without disrupting the core peptide backbone structure. For instance, the incorporation of fluorine atoms at the para-position has been shown to enhance the metabolic stability and bioavailability of peptides. nih.gov Similarly, other functional groups serve distinct purposes: a nitro group can be a precursor to an amino group, an iodo group can be used in cross-coupling reactions, and an amino group can serve as a point for further chemical elaboration. chemicalbook.comnih.govnih.gov

The acetamido group in N-Boc-4-acetamido-L-phenylalanine provides a neutral, polar moiety capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This feature can be exploited to enforce specific secondary structures in peptides or to establish key binding interactions within a receptor's active site. The use of such para-functionalized phenylalanine derivatives is crucial in constructing peptide libraries for screening, developing enzyme inhibitors, and creating novel therapeutic agents. chemimpex.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H22N2O5 |

|---|---|

Molecular Weight |

322.36 g/mol |

IUPAC Name |

3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21) |

InChI Key |

ZVPYVOLFCSHVSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for N Boc 4 Acetamido L Phenylalanine and Its Analogs

N-alpha-Boc Protection Strategies for L-Phenylalanine Scaffolds

The initial and crucial step in the synthesis of N-Boc-4-acetamido-L-phenylalanine is the protection of the α-amino group of the L-phenylalanine starting material. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions. orgsyn.orgorganic-chemistry.org

The most common method for the introduction of the Boc group is the reaction of L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. orgsyn.org The reaction is typically carried out in a mixed solvent system, such as tert-butyl alcohol/water or dioxane/water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to facilitate the dissolution of the amino acid and to neutralize the acid formed during the reaction. orgsyn.org The reaction proceeds smoothly at room temperature to afford N-Boc-L-phenylalanine in high yield and purity. orgsyn.org

While Boc₂O is the most prevalent reagent, several other tert-butoxycarbonylating agents have been developed and used for the acylation of amino acids. These reagents offer alternatives, although some, like tert-butyl azidoformate, are hazardous and less commonly used today. orgsyn.org

Table 1: Selected Reagents for Boc Protection of L-Phenylalanine

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, NaHCO₃), aq. solvent (e.g., t-BuOH/H₂O) | orgsyn.org |

| tert-Butyl azidoformate | Basic conditions | orgsyn.org |

| N-(tert-Butoxycarbonyloxy)imino-2-phenylacetonitrile | Mild conditions | orgsyn.org |

The choice of reagent and conditions can be optimized to ensure high yields and to prevent side reactions, such as the formation of N-Boc dipeptides. orgsyn.org

Regioselective Functionalization at the Phenyl Ring 4-Position

With the α-amino group protected, the next stage involves the selective introduction of the acetamido group at the para-position (C-4) of the phenyl ring. This is typically achieved through a multi-step sequence starting from a precursor that allows for regioselective functionalization.

Introduction of Acetamido and Related Amine Derivatives

A robust and widely used strategy to introduce the 4-acetamido group involves a nitration-reduction-acetylation sequence. The synthesis begins with the nitration of N-Boc-L-phenylalanine. This electrophilic aromatic substitution reaction, typically using nitric acid in the presence of sulfuric acid, selectively installs a nitro group at the 4-position of the phenyl ring due to the ortho,para-directing effect of the alkyl substituent. This yields N-Boc-4-nitro-L-phenylalanine. nih.gov

The subsequent step is the reduction of the nitro group to an amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents can also be employed. This step produces N-Boc-4-amino-L-phenylalanine. nih.gov

Finally, the 4-amino group is acetylated to give the desired product, this compound. This is typically accomplished by treating the amino derivative with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to scavenge the acidic byproduct.

An alternative approach involves the synthesis of related amine derivatives. For instance, N-Boc-4-aminomethyl-L-phenylalanine can undergo reductive alkylation to introduce various substituents on the amino group, followed by protection strategies if needed. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for modifying the aryl ring of phenylalanine and have been applied in the synthesis of various analogs. nobelprize.orgrsc.org These reactions typically start with a halogenated or triflated phenylalanine derivative, such as N-Boc-4-iodo-L-phenylalanine. This key intermediate can be synthesized from L-phenylalanine via diazotization and Sandmeyer reaction or through direct iodination. nih.gov

Once the N-Boc-4-halo-L-phenylalanine is obtained, it can be subjected to various palladium-catalyzed cross-coupling reactions:

Buchwald-Hartwig Amination: This reaction allows for the direct formation of a C-N bond by coupling the aryl halide with an amine or an amide in the presence of a palladium catalyst and a suitable ligand. nih.gov This provides a direct route to N-Boc-4-amino-L-phenylalanine or its N-substituted derivatives.

Suzuki and Stille Couplings: These reactions form new carbon-carbon bonds. For example, a Stille coupling using (Bu₃Sn)₂ and a palladium catalyst can introduce a stannyl (B1234572) group, which can be further functionalized. researchgate.netresearchgate.net While not a direct route to the acetamido group, these methods are crucial for creating a wide range of analogs with different C-4 substituents. nih.gov

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, ensuring high yields and tolerance of the various functional groups present in the amino acid substrate. nobelprize.org

Reductive Transformations and Alkylation on Aromatic Systems

Reductive transformations are central to the synthesis of this compound, primarily through the reduction of the 4-nitro group as described previously. This conversion of N-Boc-4-nitro-L-phenylalanine to N-Boc-4-amino-L-phenylalanine is a key step that enables the final acetylation.

Another relevant transformation is reductive amination. While not directly used to synthesize the target compound, it is a powerful method for producing related amino acids. For example, L-homophenylalanine can be synthesized by the reductive amination of 2-oxo-4-phenylbutanoic acid using an enzyme like L-phenylalanine dehydrogenase and a cofactor. researchgate.net Similarly, reductive alkylation can be performed on aromatic amines. For instance, N-Boc-4-aminomethyl-L-phenylalanine can be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., H₂/Pd/C) to yield N-alkylated products. chemicalbook.com

Stereochemical Integrity in Synthetic Pathways Involving this compound

A paramount concern throughout the multi-step synthesis of this compound is the preservation of the stereochemical integrity at the α-carbon. The starting material, L-phenylalanine, possesses the (S)-configuration, which must be maintained in the final product to be useful for its intended biological applications.

Analysis and Prevention of Racemization During Amidation Reactions

Racemization, the conversion of a chiral compound into a mixture of enantiomers, is a significant risk, particularly during reactions that involve the activation of the carboxyl group, such as peptide coupling or amidation. peptide.com The mechanism of racemization for N-protected amino acids often proceeds through the formation of a planar oxazolone (B7731731) (azlactone) intermediate. bachem.com

Several factors influence the rate of racemization:

Protecting Group: The nature of the N-α-protecting group is critical. Urethane-based protecting groups, such as Boc and Fmoc, significantly suppress racemization compared to acyl groups. bachem.comnih.gov The lone pair of electrons on the urethane (B1682113) oxygen participates in resonance, making the α-proton less acidic and disfavoring the formation of the oxazolone intermediate.

Coupling Reagents: The choice of coupling reagent for activating the carboxylic acid has a profound impact. Carbodiimides like DCC and EDC can promote racemization if used alone. bachem.com

Additives: To suppress racemization, coupling reagents are almost always used in combination with additives. These additives react with the activated amino acid to form an active ester that is more stable towards racemization than the initial activated species. Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.comhighfine.com

Base: The presence and strength of the base used in the coupling reaction can also affect the extent of racemization. Strong bases can increase the rate of α-proton abstraction. highfine.com

Table 2: Common Coupling Reagents and Additives to Mitigate Racemization

| Coupling Reagent | Additive | Base | Racemization Potential | Reference |

|---|---|---|---|---|

| DCC/DIC | HOBt | NMM (if needed) | Low | bachem.com |

| EDC | HOBt/HOAt | DIPEA/NMM | Low to Moderate | bachem.comnih.gov |

| HBTU/TBTU | --- | DIPEA/NMM | Low | nih.gov |

| HATU | --- | DIPEA/Collidine | Very Low | bachem.com |

By carefully selecting the N-protecting group (Boc), using a suitable coupling reagent/additive combination (e.g., EDC/HOBt), and controlling the reaction conditions, the stereochemical integrity of the α-center can be effectively maintained throughout the synthesis of this compound and its subsequent use in peptide synthesis. nih.govnih.gov

Control of Chiral Centers in Multi-Step Syntheses

The synthesis of this compound and its analogs, like many complex biologically relevant molecules, requires precise control over the three-dimensional arrangement of atoms. The establishment and maintenance of defined chiral centers, particularly the α-carbon of the amino acid, are of paramount importance as the biological activity of enantiomers can differ significantly. Advanced synthetic strategies have been developed to achieve high levels of stereocontrol, ensuring the desired L-configuration of the final product. These methodologies can be broadly categorized into the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled approaches, often starting from the chiral pool.

A cornerstone in the asymmetric synthesis of unnatural amino acids is the temporary incorporation of a chiral auxiliary. wikipedia.org This molecule attaches to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org One effective method involves the diastereoselective alkylation of enolates bound to an α-tert-butanesulfinamide auxiliary. acs.org This approach has been shown to produce unnatural mono- and α,α-disubstituted amino acid derivatives in good yields and with high diastereoselectivities. acs.orgqyaobio.com The sulfinamide group chelates with the metal cation of the enolate, creating a rigid, bicyclic transition state that directs the incoming electrophile to a specific face of the molecule. acs.org

Another prominent strategy employs chiral auxiliaries derived from naturally occurring compounds like amino acids or terpenes. nih.gov For instance, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and subsequent deprotonation and alkylation occur with high diastereoselectivity, directed by the chiral scaffold. wikipedia.org Similarly, Evans' oxazolidinone auxiliaries are widely utilized to control the stereochemistry of alkylation and aldol (B89426) reactions, which are key steps in constructing complex amino acid side chains. wikipedia.org

Table 1: Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|

| α-tert-Butanesulfinamide | Alkylation of α-sulfinamido esters | >6:1 | up to 90% | acs.org |

| Pseudoephedrine | Alkylation of amide enolate | High | Good | wikipedia.org |

| Evans' Oxazolidinone | Asymmetric Alkylation | High | Good | wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A practical method for synthesizing both enantiomers of unnatural phenylalanine derivatives involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base using phase transfer catalysis. nih.gov Chiral Cinchona alkaloid derivatives, acting as phase transfer catalysts, can direct the alkylation with substituted benzyl (B1604629) bromides to produce either the (R)- or (S)-α-amino acid derivatives with excellent yields and high enantioselectivity, depending on the specific alkaloid catalyst used. nih.gov

Substrate-controlled synthesis is another powerful technique where the inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations. For instance, the N-phthaloyl protecting group can be manipulated to control the stereochemistry at the α-carbon during side-chain modifications of phenylalanine derivatives. semanticscholar.org This method has been successfully used in the stereocontrolled synthesis of deuterated phenylalanine analogs, where the protecting group facilitates reactions without loss of stereochemical integrity. semanticscholar.organu.edu.au

Many syntheses of this compound analogs begin with a readily available chiral starting material, a strategy known as chiral pool synthesis. nih.gov L-phenylalanine itself is a common precursor. For example, a scalable and chromatography-free synthesis of 4-azido-L-phenylalanine has been developed starting from L-phenylalanine. nih.gov This multi-step process, involving iodination and a subsequent Ullman-type azidation, proceeds without any detectable loss of stereochemistry at the α-carbon, demonstrating the robustness of this approach for creating functionalized L-phenylalanine derivatives. nih.gov The synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester from N-Boc-4-iodo-L-phenylalanine methyl ester is another example where the stereocenter of the parent amino acid is preserved during functionalization of the aromatic ring. researchgate.net

Advanced Applications in Peptide and Peptidomimetic Design

N-Boc-4-acetamido-L-phenylalanine as a Versatile Building Block in Peptide Synthesis

The strategic placement of the acetamido group on the phenyl ring of phenylalanine can influence the biological activity and pharmacokinetic profile of a peptide. The Boc protecting group is a cornerstone of a widely used strategy in peptide synthesis, allowing for controlled, stepwise assembly of amino acid chains.

Integration into Solid-Phase Peptide Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on a solid support. peptide.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a well-established method in SPPS. peptide.com In this approach, the N-terminal alpha-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group. peptide.compeptide.com

The integration of this compound into Boc-SPPS protocols follows the standard cycle:

Deprotection: The Boc group is removed from the resin-bound amino acid or peptide using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA). peptide.com

Coupling: The next N-Boc protected amino acid, in this case, this compound, is activated and coupled to the free amine of the resin-bound peptide. peptide.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. The acetamido group on the phenylalanine side chain is stable to the repeated TFA treatments used for Boc group removal, making it compatible with this synthetic strategy.

| Step | Reagent/Condition | Purpose |

| Attachment to Resin | Cesium salt of Boc-amino acid | Esterification to chloromethylated resin chempep.com |

| Boc Deprotection | 50% TFA in DCM | Removal of the N-terminal Boc group peptide.comchempep.com |

| Neutralization | 10% TEA in DCM or DIEA | Formation of the free amine peptide.com |

| Coupling | Coupling reagents (e.g., DCC/HOBt) | Peptide bond formation |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Cleavage of peptide from the resin peptide.com |

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments. nih.gov In this approach, the peptide is synthesized in a homogenous solution, with purification after each coupling step.

This compound is readily employed in solution-phase synthesis. The Boc group provides temporary protection of the N-terminus, while the carboxylic acid is typically activated for coupling. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation and suppress side reactions. mdpi.com The synthesis of dipeptides, for instance, can be achieved by coupling an N-Boc protected amino acid with the methyl ester of another amino acid. mdpi.com

Strategic Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. wikipedia.org The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics. nih.gov

Design Principles for Peptidomimetics Incorporating Modified Phenylalanine Residues

The modification of phenylalanine residues is a common tactic in peptidomimetic design. The introduction of substituents on the phenyl ring can serve several purposes:

Modulating Receptor Interactions: The acetamido group can introduce new hydrogen bonding interactions or alter the electronic properties of the aromatic ring, potentially leading to enhanced binding affinity and selectivity for a biological target.

Improving Pharmacokinetic Properties: Modifications can increase resistance to proteolysis by sterically hindering the approach of metabolic enzymes.

Constraining Conformation: The substituent can influence the preferred conformation of the amino acid side chain, which can be crucial for biological activity.

Development of Conformationally Constrained Peptidomimetics

Constraining the conformation of a peptide or peptidomimetic can pre-organize it into its bioactive conformation, leading to higher binding affinity and specificity. nih.gov While direct evidence for the use of this compound in creating conformationally constrained peptidomimetics is not prevalent in the provided search results, the principles of using modified amino acids for this purpose are well-established. For instance, other modified phenylalanine analogs have been used to create stapled peptides, where a covalent linkage between two amino acid side chains restricts the peptide's flexibility. nih.gov The acetamido group could potentially be functionalized to participate in such constraining strategies.

Creation of Hybrid Alpha and Beta-Peptides and Peptoids

Hybrid Alpha and Beta-Peptides: The incorporation of β-amino acids into peptide sequences can induce novel secondary structures and provide resistance to proteolysis. nih.gov The synthesis of hybrid α/β-peptides often involves the use of protected α-amino acids in conjunction with β-amino acid building blocks. nih.gov this compound could be incorporated into a sequence alongside β-amino acids to create hybrid peptides with unique structural and functional properties. The synthesis would typically follow established solution-phase or solid-phase protocols, with the appropriate protected α- and β-amino acid derivatives. nih.govnih.gov

Peptoids: Peptoids, or N-substituted glycines, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. genscript.com This structural alteration results in a complete lack of chirality in the backbone and a high degree of conformational flexibility. The synthesis of peptoids is typically carried out using a sub-monomer approach on a solid support. genscript.comescholarship.org While this compound itself is an α-amino acid, the principles of side-chain modification are central to peptoid chemistry. The diverse functionalities that can be introduced via the amine sub-monomer in peptoid synthesis mirror the strategy of using modified amino acids like this compound to introduce specific chemical groups into a peptide-like scaffold.

Role in Chemical Biology and Bio Inspired Research

Development of N-Boc-4-acetamido-L-phenylalanine Based Biochemical Probes

Biochemical probes are essential for visualizing and understanding molecular interactions in real-time. The functional groups on unnatural amino acids (UAAs) can serve as "handles" for attaching reporter molecules like fluorophores or radioactive isotopes.

The introduction of unique chemical functionalities into proteins via unnatural amino acids is a powerful strategy for site-specific labeling. While amino acids containing azido (B1232118) or alkyne groups are widely used for "click chemistry," other functionalities also enable specific labeling. nih.govnih.gov For instance, the ketone group on p-acetyl-L-phenylalanine (pAcF), an analogue of this compound, serves as a handle for oxime ligation with hydroxylamine-derived fluorophores. nih.gov This method has been successfully used to label proteins for single-molecule Förster resonance energy transfer (smFRET) studies, which can reveal dynamic conformational changes in proteins. nih.gov

By analogy, the acetamido group of this compound can be envisioned as a site for chemical modification to attach spectroscopic probes, allowing researchers to investigate local protein environments and dynamics. The development of azido-modified phenylalanine residues as vibrational reporters in IR spectroscopy further highlights the utility of such modified amino acids in probing protein hydration and dynamics with high spatial resolution. nih.govrsc.org

Radiolabeled amino acids are crucial for imaging and therapeutic applications, particularly in oncology. The L-type amino acid transporter 1 (LAT1) is often overexpressed in cancer cells, making it a prime target for delivering diagnostic or therapeutic agents. researchgate.net Modified phenylalanine derivatives have been successfully developed for this purpose. A prominent example is para-[¹³¹I]-iodo-L-phenylalanine ([¹³¹I]-IPA), which has been investigated as a therapeutic agent and has shown efficacy in cancer treatment clinical trials. researchgate.net

The synthesis of such radiolabeled compounds often starts with a protected precursor, such as an N-Boc protected phenylalanine derivative. For instance, the synthesis of radiolabeled iodo-phenylalanine involves precursors like N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine. researchgate.net This established methodology demonstrates that this compound could serve as a scaffold or starting material for the synthesis of novel radiolabeled probes, where the acetamido group could modulate the molecule's biological properties or provide a site for radiolabel attachment.

Contributions to Protein Engineering and Functional Modulation

The ability to incorporate unnatural amino acids into proteins at specific sites opens up vast possibilities for modifying protein function and creating novel biomolecules.

A revolutionary technique allows for the genetic encoding of unnatural amino acids in response to a nonsense codon, typically the amber stop codon (TAG). nih.gov This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs. rsc.org This technology has been used to incorporate a wide variety of UAAs, including p-iodo-L-phenylalanine and p-azidophenylalanine (pAzF), into proteins in both prokaryotic and eukaryotic cells. nih.govnih.gov

Incorporating this compound (after deprotection of the Boc group) would allow researchers to introduce an acetamido functionality at any desired position within a protein's sequence. This modification can be used to:

Probe protein-protein interactions.

Study the effects of post-translational modifications by mimicking acetylated lysine (B10760008) or other acetylated residues.

Introduce a unique chemical handle for subsequent site-specific bioconjugation.

This compound is a valuable building block in the synthesis of peptides and therapeutic proteins. chemimpex.comchemimpex.com In standard solid-phase peptide synthesis, the Boc group serves to protect the α-amino group, allowing for the sequential addition of amino acids to build a peptide chain. chemimpex.com

Increased biological activity and specificity. chemimpex.com

Enhanced stability against enzymatic degradation.

Improved pharmacokinetic profiles.

Its use has been noted in the development of peptide hormones, enzyme inhibitors, and other biologically relevant molecules. chemimpex.com

Applications in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. iipseries.org These libraries are then screened for biological activity to identify lead compounds.

This compound is an ideal component for generating diverse peptide libraries. chemimpex.com By systematically substituting this UAA for canonical amino acids at various positions within a peptide sequence, vast libraries of novel peptoids can be created. This approach significantly expands the chemical space that can be explored, increasing the probability of discovering compounds with high affinity and selectivity for a specific biological target. The use of such specialized building blocks is a key strategy for the rapid generation and screening of compounds, accelerating the development of new therapeutics. chemimpex.comiipseries.org

Data Tables

Table 1: Summary of Applications for this compound and Related Analogues

| Application Area | Specific Use | Rationale / Method | Reference Analogue |

| Biochemical Probes | Fluorescent Labeling | The acetyl group acts as a chemical handle for conjugation with reporter molecules. | p-acetyl-L-phenylalanine nih.gov |

| Radiolabeling | Serves as a precursor for synthesizing radiolabeled amino acids for imaging and therapy. | p-[¹³¹I]-iodo-L-phenylalanine researchgate.net | |

| Protein Engineering | Site-Specific Incorporation | Genetic encoding using an orthogonal tRNA/synthetase pair in response to a stop codon. | p-azidophenylalanine nih.gov |

| Peptide Synthesis | Design of Bioactive Peptides | The Boc group is used for protection in SPPS, while the acetamido group modifies peptide properties. | Boc-4-amino-L-phenylalanine chemimpex.com |

| Drug Discovery | Combinatorial Libraries | Used as a unique building block to generate diverse peptide libraries for high-throughput screening. | N/A chemimpex.com |

High-Throughput Synthesis of Diverse Compound Libraries

This compound is a fundamental component in the combinatorial synthesis of peptide and peptidomimetic libraries. The core principle of combinatorial chemistry is to rapidly generate a large number of structurally related molecules, which can then be screened for desired properties. The use of this compound in this process allows for the introduction of a specific chemical motif across a vast array of compounds.

Solid-phase peptide synthesis (SPPS) is the predominant method for constructing these libraries. In this technique, the N-Boc-protected amino acid is coupled to a growing peptide chain that is anchored to a solid support (resin). The Boc group is then removed with a mild acid, freeing the amine to react with the next N-Boc-protected amino acid in the sequence. This cyclical process allows for the stepwise and controlled assembly of peptides.

The incorporation of this compound into a peptide library introduces a 4-acetamido-phenylalanine residue. The acetamido group can participate in hydrogen bonding and other non-covalent interactions, potentially influencing the binding affinity and specificity of the resulting peptides to their biological targets. By systematically varying the other amino acids in the sequence while keeping the 4-acetamido-phenylalanine residue constant, or by varying its position within the peptide, researchers can create a diverse library of molecules to explore a wide range of biological activities.

| Parameter | Description | Relevance of this compound |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | The Boc protecting group is ideal for stepwise addition in SPPS. |

| Diversity Generation | Combinatorial mixing of amino acid building blocks. | Introduction of the 4-acetamido group at specific positions creates structural diversity. |

| Library Type | Peptide and Peptidomimetic Libraries | Serves as a key building block for these libraries. |

| Potential Interactions | The acetamido group can act as a hydrogen bond donor and acceptor. | This functionality can enhance binding to biological targets. |

Screening Methodologies for Biological Activity Discovery

Once a diverse compound library incorporating this compound has been synthesized, the next critical step is to screen these molecules to identify those with interesting biological activities. High-throughput screening (HTS) techniques are essential for rapidly evaluating thousands or even millions of compounds.

A common approach is the use of microarray-based assays . In this method, the synthesized peptides or peptidomimetics are immobilized in a spatially addressable format on a solid surface, such as a glass slide. This "peptide chip" is then incubated with a fluorescently labeled biological target (e.g., a protein, enzyme, or receptor). Compounds that bind to the target will be identified by the presence of a fluorescent signal at their specific location on the array. This allows for the simultaneous screening of the entire library in a single experiment.

Another powerful technique is fluorescence-activated cell sorting (FACS)-based screening . In this method, the library of compounds is often synthesized on beads, with each bead displaying a unique peptide. The beads are then incubated with fluorescently labeled cells or target proteins. A FACS instrument can then sort the beads based on their fluorescence intensity, isolating those that have bound to the target.

The data obtained from these primary screens are then used to identify "hits"—compounds that show a desired biological effect. These hits are then typically re-synthesized and subjected to more rigorous secondary assays to confirm their activity and determine their potency and selectivity. The presence of the 4-acetamido-phenylalanine residue in the active compounds provides valuable structure-activity relationship (SAR) data, guiding the design of more potent and specific analogs.

| Screening Method | Principle | Application to Libraries with 4-acetamido-L-phenylalanine |

| Microarray Assays | Immobilized compounds are probed with a labeled biological target. | Allows for rapid, parallel screening of thousands of peptides containing the acetylated residue to identify binding partners. |

| Fluorescence-Activated Cell Sorting (FACS) | Beads displaying library members are sorted based on fluorescence from binding to a labeled target. | Enables the selection of high-affinity binders from a large library of peptides incorporating 4-acetamido-L-phenylalanine. |

| Enzyme Inhibition Assays | The ability of library compounds to inhibit the activity of a specific enzyme is measured. | Can identify peptides containing the 4-acetamido-phenylalanine residue that act as enzyme inhibitors. |

| Cell-Based Assays | The effect of library compounds on cellular processes (e.g., proliferation, signaling) is assessed. | Determines the functional consequences of target binding by peptides incorporating the acetylated residue in a more biologically relevant context. |

State of the Art Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation of N-Boc-4-acetamido-L-phenylalanine Derivatives

Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its chemical environment and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural verification of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, distinct signals corresponding to the various protons in the molecule are expected. The tert-butyl protons of the Boc group would appear as a characteristic singlet, integrating to nine protons. The protons of the phenyl ring would exhibit a doublet of doublets pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The protons of the acetamido group's methyl would present as a singlet. The diastereotopic protons of the β-carbon and the α-proton would show more complex splitting patterns due to their coupling with each other.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. Key resonances would include those for the carbonyl carbons of the carboxylic acid, the Boc group, and the acetamido group, as well as the quaternary carbon of the Boc group and the carbons of the phenyl ring and the aliphatic chain. The precise chemical shifts can be influenced by the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.40 (s, 9H) | ~28.5 |

| Boc (C(CH₃)₃) | - | ~80.0 |

| Boc (C=O) | - | ~155.5 |

| Acetamido (CH₃) | ~2.10 (s, 3H) | ~24.5 |

| Acetamido (C=O) | - | ~169.0 |

| α-CH | ~4.50 (m, 1H) | ~55.0 |

| β-CH₂ | ~3.10 (m, 2H) | ~37.0 |

| Aromatic CH | ~7.20 (d, 2H), ~7.50 (d, 2H) | ~121.0, ~130.5 |

| Aromatic C (C-β) | - | ~132.0 |

| Aromatic C (C-NHAc) | - | ~138.0 |

| Carboxyl (COOH) | ~12.5 (br s, 1H) | ~176.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

Key expected vibrational frequencies include the N-H stretching vibrations of the carbamate (B1207046) and the secondary amide, typically appearing in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid carbonyl will show a strong absorption around 1710 cm⁻¹, while the carbamate and amide carbonyls will appear at slightly lower wavenumbers, typically in the range of 1650-1690 cm⁻¹. The characteristic C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as the strong C-O stretching of the Boc group, will also be present. For instance, in the related compound N-acetyl-L-phenylalanine, sharp bands are observed at 1695 cm⁻¹ and 1552 cm⁻¹. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amide/Carbamate) | Stretching | 3400-3200 |

| C-H (Aromatic/Aliphatic) | Stretching | 3100-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=O (Carbamate) | Stretching | 1700-1670 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1570-1515 |

| C-O (Boc group) | Stretching | 1250-1150 |

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are fundamental for assessing the purity of this compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is the most common mode of separation. The retention time of the compound is a characteristic property under a specific set of conditions.

Purity is typically assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with UV detection commonly set at a wavelength where the phenyl group absorbs, such as 254 nm. HPLC is also an invaluable tool for monitoring the progress of reactions involving this amino acid derivative, allowing for the optimization of reaction conditions and the determination of reaction completion. For related compounds like 4-Amino-N-Boc-L-phenylalanine, HPLC assays are standard for confirming purity, often exceeding 94%. medchemexpress.com

Table 3: Example HPLC Conditions for Analysis of N-Boc-Phenylalanine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Mass Spectrometry (MS) provides a direct measurement of the molecular weight of this compound, offering definitive confirmation of its identity. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the molecule. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion, either protonated ([M+H]⁺) or deprotonated ([M-H]⁻), depending on the ionization mode.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are exceptionally powerful. They combine the separation capabilities of HPLC with the sensitive and specific detection of MS. This allows for the analysis of complex mixtures, confirming the presence and purity of the target compound while also providing molecular weight information for any impurities. Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecular ion, yielding a characteristic fragmentation pattern that can be used for structural confirmation. For instance, a common fragmentation would be the loss of the Boc group or the carboxylic acid moiety.

Table 4: Calculated Mass-to-Charge Ratios (m/z) for this compound

| Ion | Formula | Calculated m/z |

| [M] | C₁₆H₂₂N₂O₅ | 322.15 |

| [M+H]⁺ | C₁₆H₂₃N₂O₅⁺ | 323.16 |

| [M+Na]⁺ | C₁₆H₂₂N₂O₅Na⁺ | 345.14 |

| [M-H]⁻ | C₁₆H₂₁N₂O₅⁻ | 321.14 |

X-ray Crystallography for Molecular Structure Determination

While NMR and MS can elucidate the connectivity and molecular formula, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Surface Plasmon Resonance (SPR) for Binding Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding interactions between molecules. nih.gov The method allows for the quantitative determination of the kinetics (association and dissociation rates) and affinity of a wide range of molecular interactions. drexel.edu In the context of this compound, while it is primarily a protected amino acid used in synthesis, SPR serves as a critical tool for analyzing the binding behavior of peptides or small-molecule inhibitors that incorporate the 4-acetamido-L-phenylalanine residue.

The core principle of SPR involves immobilizing one molecule (the ligand) onto a sensor chip with a thin gold film, while the other molecule (the analyte) flows over the surface in a solution. nih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This change is measured in real-time and plotted in a sensorgram, providing detailed data on the interaction.

While direct SPR studies focusing on this compound itself as the primary analyte are not extensively documented, the technique is widely applied to its constituent parts and derivatives. For instance, SPR has been successfully used to create selective sensors for L-phenylalanine using molecularly imprinted polymers and to study its binding kinetics. mdpi.comnih.govresearchgate.net In one study, SPR was used to measure the binding of L-phenylalanine to human phenylalanine hydroxylase, revealing not only binding affinity but also providing evidence for a global conformational change in the enzyme upon substrate binding. nih.gov

For a molecule like this compound, its utility in binding interactions becomes paramount after it has been deprotected (N-Boc group removed) and incorporated into a larger bioactive molecule, such as a peptide-based enzyme inhibitor. The 4-acetamido group is of particular importance as it can serve as a key hydrogen bond donor and acceptor, significantly influencing molecular recognition and binding affinity to a biological target.

An SPR experiment could be designed to quantify the contribution of this specific residue to a binding event. For example, a target protein (e.g., a kinase or protease) would be immobilized on the sensor chip. A series of small-molecule inhibitors or peptides, some containing 4-acetamido-L-phenylalanine and some containing native L-phenylalanine, would be injected as analytes. By comparing the kinetic and affinity constants (kₐ, kₔ, and K₋) obtained for each compound, researchers can precisely determine the energetic contribution of the acetamido group to the binding interaction.

The table below illustrates the type of data that can be generated from such a comparative SPR study.

| Analyte | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (K₋) (M) |

| Peptide with L-Phenylalanine | Target Protein X | 1.5 x 10⁴ | 2.3 x 10⁻³ | 1.53 x 10⁻⁷ (153 nM) |

| Peptide with 4-acetamido-L-phenylalanine | Target Protein X | 4.2 x 10⁴ | 1.1 x 10⁻³ | 2.62 x 10⁻⁸ (26.2 nM) |

This table contains representative data to illustrate the application of SPR and does not reflect actual experimental results for a specific target.

The hypothetical data demonstrates how the addition of the acetamido group can lead to a faster association rate and a slower dissociation rate, resulting in a significantly higher binding affinity (a lower K₋ value). This quantitative insight is invaluable in structure-activity relationship (SAR) studies for drug design and optimization, confirming the role of the 4-acetamido-L-phenylalanine moiety in enhancing molecular recognition.

Computational Chemistry and Molecular Modeling for N Boc 4 Acetamido L Phenylalanine Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational flexibility and the nature of intermolecular interactions over time. For a molecule like N-Boc-4-acetamido-L-phenylalanine, MD simulations can elucidate the preferred three-dimensional structures and how it might interact with its environment, such as a solvent or a protein binding pocket.

Intermolecular interactions are crucial for understanding how this compound might bind to a biological target. MD simulations can characterize the hydrogen bonds, van der Waals forces, and electrostatic interactions between the molecule and its binding partner. For instance, the acetamido group can act as both a hydrogen bond donor and acceptor, while the phenyl ring can participate in pi-stacking interactions.

A typical MD simulation protocol for studying this compound would involve the following steps:

System Setup: The molecule is placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium.

Production Run: The simulation is run for a significant period to collect data on the molecule's dynamics.

The trajectory data from the production run can then be analyzed to extract information about conformational changes, interaction energies, and solvent effects.

Interactive Data Table: Hypothetical MD Simulation Parameters for this compound

| Parameter | Value | Description |

| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters that defines the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E | A model that describes the properties of water molecules. |

| Simulation Box | Cubic or Rectangular | The periodic boundary conditions used in the simulation. |

| Temperature | 300 K | The temperature at which the simulation is run. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Simulation Time | 100 ns | The duration of the production run. |

In Silico Approaches for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR approaches use computational methods to build predictive models that can guide the design of more potent and selective molecules. For this compound, SAR studies could be employed to explore how modifications to its structure affect its interaction with a specific biological target.

A key in silico technique for SAR is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. The first step in developing a QSAR model is to generate a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build the QSAR model. The predictive power of the model is then validated using an external test set of compounds. A validated QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

For example, a hypothetical SAR study on a series of this compound derivatives could explore the effects of substituting the phenyl ring or modifying the acetamido group. The results of such a study could be summarized in a table, as shown below.

Interactive Data Table: Hypothetical SAR Data for this compound Derivatives

| Derivative | Modification | Predicted Activity (IC50, µM) | Key Interaction |

| 1 | None (Parent Compound) | 10 | Hydrogen bond from acetamido NH |

| 2 | Phenyl ring: 4-fluoro | 5 | Enhanced electrostatic interaction |

| 3 | Phenyl ring: 4-methoxy | 15 | Steric clash in binding pocket |

| 4 | Acetamido: N-methyl | 25 | Loss of hydrogen bond donor |

| 5 | Boc group: Replaced with Cbz | 8 | Similar binding, altered solubility |

Rational Design and Prediction of Biological Activity

Rational design, also known as structure-based drug design, utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. If the target of this compound is known, rational design approaches can be employed to optimize its structure for improved biological activity.

The process of rational design typically begins with the determination of the three-dimensional structure of the target protein, often through experimental techniques like X-ray crystallography or NMR spectroscopy. This structure is then used to identify potential binding sites.

Molecular docking is a key computational tool used in rational design. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. By docking this compound into the active site of its target, researchers can visualize the binding mode and identify key interactions. This information can then be used to propose modifications to the ligand that could enhance these interactions.

For instance, if docking studies reveal an empty hydrophobic pocket in the binding site, a medicinal chemist could design a derivative of this compound with a hydrophobic group that can occupy this pocket, potentially leading to a more potent inhibitor.

Furthermore, computational methods can be used to predict the biological activity of newly designed compounds before they are synthesized. This can be achieved through the use of QSAR models, as discussed in the previous section, or through more advanced techniques like free energy perturbation (FEP) or thermodynamic integration (TI), which can provide more accurate estimates of binding affinities.

The rational design cycle involves an iterative process of design, synthesis, and testing. Computational methods play a crucial role in the design phase, helping to prioritize the most promising candidates for synthesis and biological evaluation.

Future Perspectives and Emerging Avenues in N Boc 4 Acetamido L Phenylalanine Research

Innovations in Synthetic Accessibility and Scalability

The broader application of N-Boc-4-acetamido-L-phenylalanine in research and development is intrinsically linked to its availability. Consequently, a significant future direction lies in the development of more efficient, cost-effective, and scalable synthetic routes. Current methodologies often involve multi-step processes starting from L-phenylalanine or L-tyrosine. Innovations in this area are likely to focus on minimizing the number of synthetic steps, improving yields, and utilizing greener reagents and solvents.

One promising approach involves the refinement of catalytic C-H activation or amination reactions directly on the phenyl ring of N-Boc-L-phenylalanine. While challenging, a direct and selective C-H amidation would represent a significant leap in synthetic efficiency. Furthermore, scalable methods reported for structurally related compounds, such as 4'-carboxamido N-Boc-2',6'-dimethyl-L-phenylalanines, offer valuable insights. lookchem.comresearchgate.net These methods often employ robust coupling agents and optimized reaction conditions that could be adapted for the large-scale production of this compound. lookchem.com Similarly, scalable syntheses of other phenylalanine derivatives, like 4-azido-L-phenylalanine, which start from basic L-phenylalanine, provide a template for developing cost-effective production strategies. nih.gov

Table 1: Comparison of Synthetic Strategies for Phenylalanine Derivatives

| Starting Material | Key Transformation | Advantages | Relevant Analogs |

|---|---|---|---|

| N-Boc-p-iodo-L-phenylalanine | Stannylation followed by carbonylation/amination | High yield, well-established chemistry | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine nih.gov |

| L-Phenylalanine | Nitration, reduction, acetylation | Readily available starting material, cost-effective for large scale | 4-Amino-L-phenylalanine derivatives chemicalbook.comchemsrc.com |

| N-Boc-L-tyrosine methyl ester | Conversion of hydroxyl to triflate, then carbonylation and amidation | Mild reaction conditions, high yields | 4'-Carboxamido N-Boc-2',6'-dimethyl-L-phenylalanines lookchem.com |

| 4-Amino-L-phenylalanine | Direct acetylation | Fewer steps if starting material is available | N-Acetyl-D-phenylalanine medchemexpress.com |

Exploration of Novel Biological Targets and Therapeutic Modalities

The structural similarity of this compound to natural amino acids makes it a compelling building block for creating novel peptides and small molecule therapeutics. The acetamido group at the para-position can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, potentially leading to new biological activities or improved pharmacokinetic profiles compared to unsubstituted phenylalanine.

Future research will likely focus on incorporating this unnatural amino acid into peptides to probe or modulate protein-protein interactions. Phenylalanine derivatives are known to be key components in ligands for various receptors. For instance, derivatives of 4-amino-L-phenylalanine have been used to synthesize gonadotropin-releasing hormone antagonists and proteasome inhibitors. chemicalbook.comchemimpex.com This suggests that peptides containing this compound could be screened for activity against a wide range of biological targets, including G-protein coupled receptors, kinases, and proteases.

Furthermore, the acetamido group can serve as a bioisosteric replacement for other functional groups, like the phenolic hydroxyl group in tyrosine, which is prone to metabolism. lookchem.com This strategy has been successfully employed in developing opioid receptor modulators. lookchem.com Exploring the potential of this compound in this context could lead to the discovery of new drug candidates with enhanced metabolic stability. Additionally, some amino acid-based surfactants have demonstrated antimicrobial properties, opening up the possibility of developing this compound derivatives as novel antibacterial agents. nih.govchemrxiv.org

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Rationale based on Analog Studies | Potential Therapeutic Area |

|---|---|---|

| Opioid Receptors | Bioisosteric replacement of the phenolic OH in tyrosine derivatives has shown high affinity. lookchem.com | Pain management, addiction disorders |

| Proteasome | 4-Amino-phenylalanine derivatives are used in potent proteasome inhibitors. chemicalbook.com | Oncology, inflammatory diseases |

| Hormone Receptors | Used as a building block for gonadotropin-releasing hormone (GnRH) antagonists. chemicalbook.com | Endocrinology, oncology |

| Bacterial Enzymes/Membranes | Amino acid-based surfactants exhibit antibacterial activity. nih.gov | Infectious diseases |

| Protein Kinases | Phenylalanine scaffolds are common in kinase inhibitors. | Oncology, inflammatory diseases |

Integration with Machine Learning and Artificial Intelligence in Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the pace of discovery and development in chemical research. frontiersin.org For this compound, these computational tools offer powerful new capabilities.

Table 3: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| De Novo Drug Design | Generative models create novel molecular structures with optimized properties. | Discovery of new drug candidates with enhanced efficacy and safety profiles. softformance.com |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity from chemical structure. | Prioritization of synthetic targets and understanding of key structural features for activity. youtube.com |

| Retrosynthesis Planning | AI algorithms predict optimal synthetic routes for a target molecule. | Faster, more efficient, and potentially greener synthesis of new derivatives. pharmafeatures.comchemical.ai |

| Property Prediction | ML models predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage failures. softformance.com |

| Target Identification | AI can analyze biological data to suggest novel protein targets for a given compound. | Uncovering new therapeutic applications and mechanisms of action. frontiersin.org |

Q & A

Q. What is the role of the Boc (tert-butoxycarbonyl) group in N-Boc-4-acetamido-L-phenylalanine during peptide synthesis?

The Boc group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions, such as premature coupling or oxidation, during iterative peptide chain elongation. The Boc group is stable under basic conditions but can be selectively removed using trifluoroacetic acid (TFA), enabling sequential deprotection and coupling steps. This protection strategy is critical for maintaining regioselectivity in multi-step syntheses .

Q. How is this compound incorporated into solid-phase peptide synthesis protocols?

In SPPS, the compound is typically coupled to a growing peptide chain using activating agents like HBTU/HOBt or DIC in the presence of a base (e.g., DIEA). The acetamido group at the 4-position remains inert during Boc deprotection (via TFA) and coupling steps. Post-synthesis, global deprotection removes residual protecting groups while retaining the acetamido functionality. This method is analogous to protocols used for Boc-protected azido-phenylalanine derivatives .

Q. What are the primary biochemical applications of this compound?

This derivative is used to introduce acetamido-modified phenylalanine residues into peptides, enabling studies on:

- Protein-protein interactions : The acetamido group can act as a hydrogen-bond acceptor, probing binding interfaces.

- Structural stability : Incorporation into α-helices or β-sheets to assess conformational impacts.

- Post-translational modification mimics : Simulating acetylated lysine analogs in histone studies. Applications parallel those of Boc-protected azido-phenylalanine in click chemistry-enabled tagging .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-acetamido group influence coupling efficiency in peptide synthesis?

The acetamido group introduces steric hindrance at the para-position of the phenyl ring, potentially slowing coupling kinetics. To optimize efficiency:

- Use stronger activating agents (e.g., HATU instead of HBTU).

- Extend reaction times (2–4 hours) and monitor by Kaiser test or HPLC.

- Pre-activate the amino acid before coupling. Contradictions in reported coupling yields often stem from variations in resin swelling or solvent polarity (e.g., DMF vs. DCM) .

Q. How can researchers resolve contradictions in circular dichroism (CD) data when this derivative is used in α-helical peptides?

Discrepancies between predicted and observed helicity may arise from:

- Acetamido-phenylalanine’s conformational bias : Compare CD spectra with control peptides lacking the modification.

- Solvent interactions : Acetamido’s polarity may alter solvation; test in buffers of varying ionic strength.

- Molecular dynamics (MD) simulations : Use tools like GROMACS to model side-chain orientation and hydrogen-bonding patterns .

Q. What orthogonal protection strategies are compatible with this compound for synthesizing multi-functionalized peptides?

Pair Boc with:

- Fmoc (fluorenylmethyloxycarbonyl) : For acid-labile side-chain protection (e.g., Trt for cysteine).

- Alloc (allyloxycarbonyl) : Removable via palladium-catalyzed deprotection under neutral conditions.

- Photolabile groups (e.g., NVOC) : For spatiotemporal control in light-activated syntheses. Orthogonal schemes are validated via MALDI-TOF MS to confirm selective deprotection .

Q. Which analytical techniques are critical for characterizing peptides containing this compound?

- HPLC-MS : To confirm molecular weight and purity. Use C18 columns with gradients of acetonitrile/water (+0.1% TFA).

- NMR spectroscopy : ¹H/¹³C NMR to verify regioselectivity of the acetamido group (δ ~2.0 ppm for acetyl protons).

- X-ray crystallography : For resolving structural impacts in crystallized peptides.

- FT-IR : Monitor Boc depletion via C=O stretch (~1680 cm⁻¹) .

Methodological Considerations

- Synthetic Optimization : For challenging couplings, pre-activate the amino acid at 0°C to minimize racemization .

- Data Validation : Cross-reference CD spectroscopy with 2D-NOESY to resolve ambiguities in secondary structure .

- Safety Protocols : Handle TFA and Boc-deprotection byproducts in a fume hood due to corrosive volatiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.